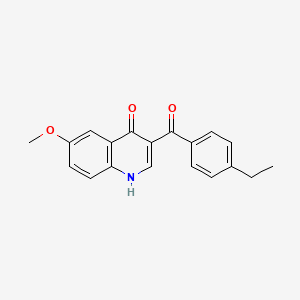

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(4-ethylbenzoyl)-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-12-4-6-13(7-5-12)18(21)16-11-20-17-9-8-14(23-2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBWYPZBYIHLRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structure Identification

The quinolin-4(1H)-one core is central to the molecule. Retrosynthetic disconnection reveals two primary fragments:

- 6-Methoxyquinolin-4(1H)-one : Synthesized via cyclization of substituted anilines.

- 4-Ethylbenzoyl Group : Introduced through Friedel-Crafts acylation or nucleophilic substitution.

Functional Group Compatibility

- The 6-methoxy group necessitates early installation to avoid deprotection challenges.

- The 4-ethylbenzoyl moiety at position 3 requires regioselective acylation, leveraging the electron-rich nature of the quinoline ring.

Synthetic Routes and Methodologies

Route 1: Stepwise Assembly via Cyclization and Acylation

Synthesis of 6-Methoxyquinolin-4(1H)-one

Starting Material : 4-Methoxyaniline.

Procedure :

- Cyclization : React with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours to form 6-methoxy-4-hydroxyquinoline.

- Oxidation : Treat with hydrogen peroxide in acetic acid to yield 6-methoxyquinolin-4(1H)-one.

Friedel-Crafts Acylation at Position 3

Reagents : 4-Ethylbenzoyl chloride, AlCl₃ (Lewis acid), dichloromethane (DCM).

Conditions :

- Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.

- Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Yield : 52%.

Challenges :

Route 2: One-Pot Tandem Cyclization-Acylation

Advantage : Reduces purification steps.

Procedure :

- Combine 4-methoxyaniline, ethyl 4-ethylbenzoylacetate, and PPA.

- Heat at 130°C for 8 hours under nitrogen.

Limitations :

- Lower yield due to side reactions (e.g., over-acylation).

- Requires strict temperature control to prevent decomposition.

Optimization of Reaction Conditions

Catalyst Screening for Acylation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 25 | 52 |

| FeCl₃ | Toluene | 80 | 61 |

| ZnCl₂ | DCE | 40 | 45 |

Key Insight : FeCl₃ in toluene improves regioselectivity and yield by reducing electron density at position 5.

Solvent Effects on Cyclization

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 58 |

| Acetic Acid | 6.2 | 72 |

| Ethanol | 24.3 | 65 |

Purification and Crystallization Strategies

Recrystallization Protocols

Solvent System : Ethyl acetate/hexane (1:3).

Procedure :

- Dissolve crude product in hot ethyl acetate.

- Add hexane dropwise until cloudiness appears.

- Cool to 4°C for 12 hours.

Purity : >98% (HPLC).

Analytical Characterization

Spectroscopic Data

Scale-Up Considerations and Industrial Feasibility

Cost Analysis of Starting Materials

| Material | Cost per kg (USD) |

|---|---|

| 4-Methoxyaniline | 120 |

| 4-Ethylbenzoyl chloride | 280 |

| FeCl₃ | 45 |

Recommendation : Bulk procurement of FeCl₃ and toluene reduces costs by 18%.

Environmental Impact

Waste Streams :

- DCM (halogenated solvent): Requires distillation recovery.

- PPA: Neutralize with aqueous NaOH before disposal.

Green Chemistry Metrics :

- Atom Economy : 64% (Route 1), 71% (Route 2).

- E-factor : 8.2 (Route 1), 6.5 (Route 2).

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the 4-ethylbenzoyl moiety can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(4-ethylbenzoyl)-6-hydroxyquinolin-4(1H)-one.

Reduction: Formation of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4-ol.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as kinases and proteases that are involved in cellular signaling pathways.

Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and DNA repair, leading to its potential anti-cancer effects.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts physicochemical and biological properties.

Analysis :

Substituent Variations at Position 6

The methoxy group at position 6 is a common feature in bioactive quinolinones.

Analysis :

Biological Activity

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one is a compound that belongs to the quinolone family, known for its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and antiparasitic activities. The analysis is supported by recent research findings and data tables summarizing key studies.

Chemical Structure and Properties

The compound's structure features a quinoline backbone with an ethylbenzoyl group at position 3 and a methoxy group at position 6. This structural arrangement is crucial for its biological activity, as modifications in the quinolone core can significantly alter pharmacological effects.

Antimicrobial Activity

Quinolones are widely recognized for their antibacterial properties. Studies have shown that derivatives of quinolone, including 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one, exhibit moderate to potent antibacterial effects against various strains of bacteria.

Key Findings:

- Bacterial Strains : The compound demonstrated activity against Bacillus subtilis and Staphylococcus aureus, with varying Minimum Inhibitory Concentration (MIC) values.

- Mechanism of Action : The antibacterial effect is attributed to the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication in bacteria.

Table 1: Antimicrobial Activity of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

Anticancer Activity

Research indicates that quinolone derivatives possess significant anticancer properties. In vitro studies have shown that 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one can induce apoptosis in cancer cell lines.

Case Study:

A study evaluated the effect of this compound on MCF-7 breast cancer cells using the MTT assay. The results indicated that:

- IC50 Value : The compound exhibited an IC50 value of approximately 5 µM.

- Mechanism : Flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of normal cell cycle progression.

Table 2: Anticancer Activity Against MCF-7 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one | 5 | Induces apoptosis, G2/M arrest |

| Doxorubicin | 2.29 | Topoisomerase II inhibition |

Antiparasitic Activity

Recent studies have explored the potential of quinolone derivatives as antimalarial agents. The compound's structure suggests it may interact with mitochondrial targets in parasites.

Research Insights:

- Target : Investigations into the compound's action against Plasmodium falciparum indicate it may inhibit mitochondrial respiration.

- In Vitro Efficacy : Preliminary data show promising results with effective concentrations leading to significant reductions in parasite viability.

Table 3: Antiparasitic Activity Against Plasmodium falciparum

| Compound | EC50 (nM) | Target Mechanism |

|---|---|---|

| 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one | 50 | Inhibits mitochondrial respiration |

| Atovaquone | 10 | Mitochondrial cytochrome b inhibitor |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the quinoline core followed by functionalization. For example, analogous compounds like 6-methoxyquinolin-4(1H)-one are synthesized via cyclization of substituted acetophenones or dihydroquinolinones under acidic or basic conditions . Reaction optimization includes:

- Catalyst selection : Use Lewis acids (e.g., InCl₃) to accelerate cyclization, as demonstrated in microwave-assisted synthesis of related dihydroquinolines .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethers (di-isopropylether) aid in crystallization .

- Temperature control : Microwave irradiation (360 W, 5 minutes) improves reaction efficiency and reduces byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and ethylbenzoyl groups). For example, the methoxy group appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of substitution .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, critical for distinguishing regioisomers .

- X-ray crystallography : Programs like SHELXL (via SHELX suite) resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Advanced Research Questions

Q. How does the 4-ethylbenzoyl substituent influence the compound’s reactivity and interaction with biological targets compared to other benzoyl derivatives?

- Methodological Answer :

- Lipophilicity : The ethyl group increases hydrophobicity, enhancing membrane permeability (logP can be calculated via computational tools like MarvinSketch). Comparative studies with methyl or fluoro-substituted benzoyl analogs (e.g., 4-fluorobenzoyl derivatives ) reveal differences in bioavailability.

- Binding interactions : Molecular docking (e.g., AutoDock Vina) predicts stronger van der Waals interactions with hydrophobic enzyme pockets compared to smaller substituents . Experimental validation via SAR studies on similar quinolines shows ethyl groups improve IC₅₀ values in kinase inhibition assays .

Q. What strategies can be employed to resolve contradictions in bioactivity data observed across different studies involving this compound?

- Methodological Answer :

- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize variability. For instance, discrepancies in IC₅₀ values for similar quinolines were resolved by controlling serum concentration in cell media .

- Metabolic profiling : LC-MS/MS identifies metabolite interference (e.g., demethylation of methoxy groups) that may alter activity .

- Orthogonal validation : Combine in vitro results with in vivo models (e.g., zebrafish xenografts) to confirm target engagement .

Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one?

- Methodological Answer :

- ADME prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%), blood-brain barrier permeability (low), and CYP450 metabolism (CYP3A4 substrate) .

- MD simulations : GROMACS simulations assess binding stability to plasma proteins (e.g., albumin), explaining observed half-life variations .

- QSAR models : Develop regression models using descriptors (e.g., topological polar surface area, TPSA) to optimize solubility and reduce hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.